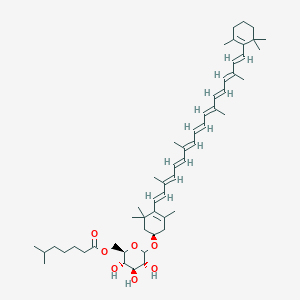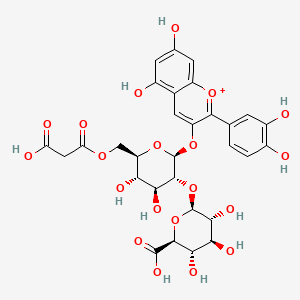
2,6-Dichloroindophenol sodium salt
Overview
Description
2,6-Dichloroindophenol sodium salt, also known as DCIP or DPIP, is a compound used as a redox dye . It is suitable for vitamin C determination . When oxidized, DCIP is blue and when reduced, it is colorless . It is commonly used as a monitor of the light reactions in photosynthesis because it is an electron acceptor .
Synthesis Analysis
While specific synthesis information for 2,6-Dichloroindophenol sodium salt was not found, an alternative synthesis for a related compound, 2,6-Dichlorophenol, starts with the ethyl ester of 4-hydroxybenzoic acid, which chlorinates at the positions flanking the phenolic center .
Molecular Structure Analysis
The empirical formula of 2,6-Dichloroindophenol sodium salt is C12H6Cl2NNaO2 . Its molecular weight is 290.08 on an anhydrous basis .
Chemical Reactions Analysis
2,6-Dichloroindophenol sodium salt is a redox dye. This reaction is reversible, as colorless DCPIP can be reoxidized to blue . It is part of the Hill reagents family .
Physical And Chemical Properties Analysis
2,6-Dichloroindophenol sodium salt appears as a dark green powder . It is soluble in water, forming a clear, blue to very deep blue solution .
Scientific Research Applications
Vitamin C Determination
2,6-Dichloroindophenol sodium salt: is widely used as a colorimetric reagent for the determination of vitamin C. The compound acts as an electron acceptor and changes color when it is reduced, providing a visual indication of the presence of vitamin C in various samples, including food, pharmaceuticals, and biological fluids .
Redox Dye in Biochemical Studies
As a redox dye, this compound is utilized to investigate the redox processes within cells and the enzymatic activities of certain enzymes like glucose oxidase. It’s particularly useful in studies involving gold nanoparticles (Au-NP) to assess their efficiency in catalyzing biochemical reactions .
Photosynthesis Research
Researchers employ 2,6-Dichloroindophenol sodium salt in photosynthesis experiments to measure the rate of electron flow in photosynthetic organisms. Its ability to accept electrons during the light-dependent reactions makes it a valuable tool for understanding the dynamics of photosynthesis .
UVB Dosimetry
The compound is used to compose UVB-specific dosimeters. Due to its photosensitive nature, it can measure the intensity of UVB radiation, which is crucial for assessing the potential damage caused by UVB exposure to biological tissues .
Histology and Hematology
In the fields of histology and hematology, 2,6-Dichloroindophenol sodium salt serves as a staining agent due to its color-changing properties. It helps in the visualization of cells and tissues under a microscope, aiding in the diagnosis of various conditions .
Food and Beverage Industry
This compound finds application in the food and beverage industry for quality control purposes. It’s used to test for the presence and concentration of certain nutrients, antioxidants, and preservatives, ensuring the safety and quality of the products .
Mechanism of Action
DCPIP is used to measure the rate of photosynthesis. It is part of the Hill reagents family. When exposed to light in a photosynthetic system, the dye is decolorized by chemical reduction . DCPIP has a higher affinity for electrons than ferredoxin and the photosynthetic electron transport chain can reduce DCPIP as a substitute for NADP+, that is normally the final electron carrier in photosynthesis .
Safety and Hazards
Future Directions
2,6-Dichloroindophenol sodium salt hydrate is suitable for vitamin C determination . It can be used as a redox dye to investigate the efficiency of gold nanoparticles (Au-NP) for the enzymatic activity of glucose oxidase (GOx) . It is also used to compose UVB specific dosimeter and to measure the rate of photosynthesis .
properties
IUPAC Name |
sodium;4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2.Na/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;/h1-6,16H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSUAFOWIXUYQA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C=C(C(=O)C(=C2)Cl)Cl)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30889360 | |
| Record name | 2,6-Dichloroindophenol sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green solid; [Merck Index] Dark green crystalline powder; [Carolina Biological Supply MSDS] | |
| Record name | 2,6-Dichloroindophenol sodium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10609 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57261278 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-Dichloroindophenol sodium salt | |
CAS RN |
620-45-1 | |
| Record name | 2,6-Dichloroindophenol sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dichloroindophenol sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-(3,5-dichloro-4-oxocyclohexa-2,5-dienylideneamino)phenoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLOROINDOPHENOL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAD7Q8XO1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,6-Dichloroindophenol sodium salt influence nitrite levels in fruits during storage?
A: Research suggests that 2,6-Dichloroindophenol sodium salt could potentially inhibit hydrogen gas (H2) synthesis. [] This inhibition is significant because H2 plays a role in preventing nitrite accumulation in fruits like tomatoes during storage. The study observed that exogenous application of H2 delayed senescence and inhibited nitrite buildup. Conversely, applying 2,6-Dichloroindophenol sodium salt, a putative inhibitor of H2 synthesis, led to increased nitrite levels. [] This implies that 2,6-Dichloroindophenol sodium salt might indirectly contribute to nitrite accumulation in stored fruits by interfering with H2 production.
Q2: Besides its potential role in nitrite accumulation, are there other applications of 2,6-Dichloroindophenol sodium salt in food science research?
A: Yes, 2,6-Dichloroindophenol sodium salt is frequently employed in food science research for its role in antioxidant capacity assays. Notably, it's a key component in assessing the antioxidant capacity of fruits and leaves using the ABTS assay. [] This method involves generating free radical cations (ABTS•+) by reacting 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH) with 2,3'-azino-bis(3-ethylbenthiazoline-6-sulfonic acid) diammonium salt (ABTS). The ability of fruit or leaf extracts to scavenge these radicals provides a measure of their antioxidant capacity, often expressed as vitamin C equivalent antioxidant capacity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[4-(5-Chloro-2-methoxyanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261139.png)






![sodium;(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1261148.png)


![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261156.png)